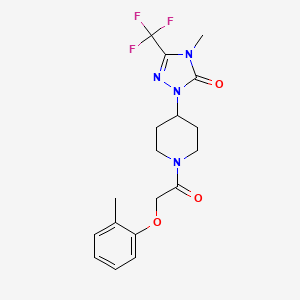

4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c1-12-5-3-4-6-14(12)28-11-15(26)24-9-7-13(8-10-24)25-17(27)23(2)16(22-25)18(19,20)21/h3-6,13H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGFOMGTKZNFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 412.51 g/mol. The structure features a trifluoromethyl group, a piperidine moiety, and an o-tolyloxyacetyl group, which are significant for its biological activity.

Physical Properties

- Molecular Weight : 412.51 g/mol

- Purity : Typically around 95%

- Solubility : Soluble in organic solvents; limited aqueous solubility.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit various strains of bacteria and fungi. The specific compound under discussion has been evaluated for its ability to inhibit Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), an important target for tuberculosis treatment.

Table 1: Inhibitory Activity Against MtbTMPK

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | TBD | Antimycobacterial activity pending further studies |

| Related Compound A | 11 ± 2 | Confirmed inhibitor |

| Related Compound B | 17 ± 3 | Confirmed inhibitor |

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival. For example, the inhibition of MtbTMPK disrupts nucleotide synthesis in Mycobacterium tuberculosis, leading to reduced bacterial proliferation.

Case Studies

Several studies have explored the biological activity of similar triazole derivatives:

-

Study on Antimycobacterial Activity :

- A series of triazole compounds were synthesized and tested against MtbTMPK.

- Results demonstrated that modifications in the piperidine ring significantly affected inhibitory potency.

- Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.

-

Antitumor Activity :

- Some triazole derivatives have been investigated for their anticancer properties.

- In vitro studies revealed that certain analogs exhibited cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

-

Anti-inflammatory Effects :

- Triazole compounds have also been studied for their ability to inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.

- Research indicates that structural modifications can enhance selectivity for COX-II over COX-I.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

- Methodology : The synthesis typically involves sequential functionalization of the piperidine and triazole moieties. Key steps include:

- N-alkylation : Introduction of the o-tolyloxyacetyl group to the piperidine ring under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Triazole formation : Cyclization using hydrazine derivatives, followed by trifluoromethylation via electrophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates, with final purity ≥95% confirmed by HPLC .

Q. How is the molecular structure of this compound validated post-synthesis?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Crystallize the compound and refine the structure using SHELXL (space group, R-factor < 0.05) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C) and piperidine ring conformation .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the acylation of the piperidine intermediate?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and side-product formation .

- Catalyst selection : Compare Cs₂CO₃ (enhances nucleophilicity) vs. DMAP (acyl transfer catalyst) for o-tolyloxyacetyl coupling .

- Temperature gradients : Use microwave-assisted synthesis (50–100°C, 30 min) to accelerate kinetics while minimizing decomposition .

Q. How are contradictions in crystallographic data resolved when refining the structure of this compound?

- Methodology :

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections from crystal twinning .

- Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., o-tolyloxyacetyl side chain) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies are employed to analyze the compound’s stability under varying pH and oxidative conditions?

- Methodology :

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), monitor via LC-MS for hydrolyzed products (e.g., cleavage of acetyl-piperidine bond) .

- Oxidative stress : Expose to H₂O₂ (3% w/v) and track trifluoromethyl group integrity via ¹⁹F NMR .

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.